molecular formula C16H15Cl2FN2OS B4608911 [4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](5-CHLORO-2-THIENYL)METHANONE

[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](5-CHLORO-2-THIENYL)METHANONE

Cat. No.: B4608911
M. Wt: 373.3 g/mol
InChI Key: SDXJIAMLCRLRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorofluorobenzyl group and a thienylmethanone moiety. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. This reaction yields 4-(2-chloro-4-fluorobenzyl)piperazine, which is then further reacted with 5-chloro-2-thienylmethanone under specific conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. For instance, as an anti-seizure agent, it has been shown to preferentially bind to voltage-gated sodium channels, thereby modulating neuronal activity and reducing seizure events . This interaction is crucial for its therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE stands out due to its unique combination of a piperazine ring with both chlorofluorobenzyl and thienylmethanone groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2FN2OS/c17-13-9-12(19)2-1-11(13)10-20-5-7-21(8-6-20)16(22)14-3-4-15(18)23-14/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXJIAMLCRLRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](5-CHLORO-2-THIENYL)METHANONE
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[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](5-CHLORO-2-THIENYL)METHANONE
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[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](5-CHLORO-2-THIENYL)METHANONE
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[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](5-CHLORO-2-THIENYL)METHANONE
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[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](5-CHLORO-2-THIENYL)METHANONE
Reactant of Route 6
[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](5-CHLORO-2-THIENYL)METHANONE

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